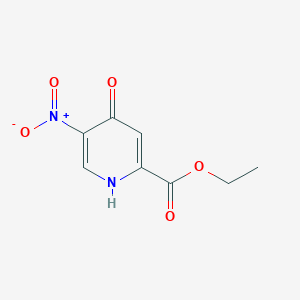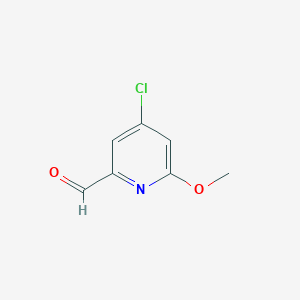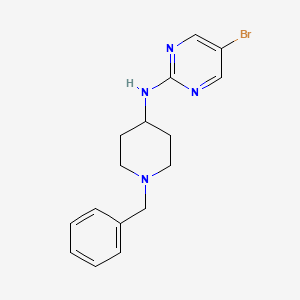
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring and a bromopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperidine. The bromopyrimidine moiety is then attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reagent flow rates. This method enhances the efficiency and safety of the production process, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C for reductions to reflux conditions for substitutions .
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted pyrimidines. These products are often isolated and purified using techniques like column chromatography or recrystallization .
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Benzyl-piperidin-4-YL)-(5-chloro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-fluoro-pyrimidin-2-YL)-amine
- (1-Benzyl-piperidin-4-YL)-(5-iodo-pyrimidin-2-YL)-amine
Uniqueness
What sets (1-Benzyl-piperidin-4-YL)-(5-bromo-pyrimidin-2-YL)-amine apart from its analogs is the presence of the bromine atom in the pyrimidine ring. This bromine atom can participate in unique halogen bonding interactions, enhancing the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying biological activities .
Eigenschaften
CAS-Nummer |
886366-31-0 |
|---|---|
Molekularformel |
C16H19BrN4 |
Molekulargewicht |
347.25 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-5-bromopyrimidin-2-amine |
InChI |
InChI=1S/C16H19BrN4/c17-14-10-18-16(19-11-14)20-15-6-8-21(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,18,19,20) |
InChI-Schlüssel |
XTDIPZRQXCCSNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1NC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)
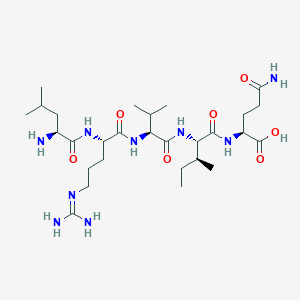
![3-[(butylamino)methyl]-7-methylquinolin-2(1H)-one](/img/structure/B14163481.png)

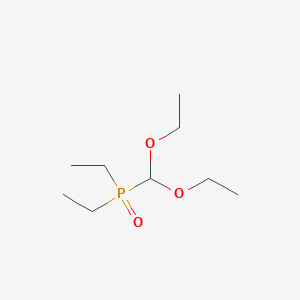
![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
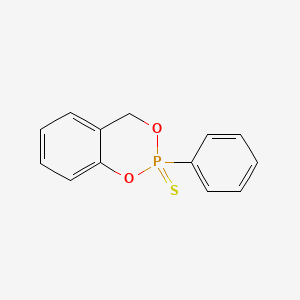
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)

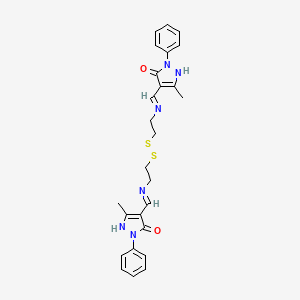
![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
